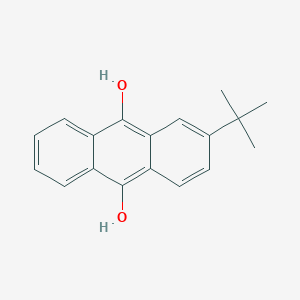
2-Tert-butylanthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)anthracene-9,10-diol is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of a tert-butyl group at the 2-position and hydroxyl groups at the 9 and 10 positions of the anthracene ring. It is known for its unique structural properties and is commonly used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)anthracene-9,10-diol typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
tert-Butylation: The tert-butyl group is introduced at the 2-position of anthracene through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The introduction of hydroxyl groups at the 9 and 10 positions is achieved through a hydroxylation reaction. This can be done using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of 2-(tert-Butyl)anthracene-9,10-diol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Processes: Utilizing efficient catalysts to enhance reaction rates and selectivity.
Purification: Employing methods such as recrystallization or chromatography to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium dichromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of halogenated anthracenes.
Applications De Recherche Scientifique
2-(tert-Butyl)anthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)anthracene-9,10-diol involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions. The compound can participate in redox reactions, forming reactive intermediates that can interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butyl)anthracene-9,10-dione: Similar structure but with ketone groups instead of hydroxyl groups.
2-(tert-Butyl)anthracene-9,10-dimethanol: Similar structure but with methanol groups instead of hydroxyl groups.
2-(tert-Butyl)anthracene-9,10-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.
Uniqueness
2-(tert-Butyl)anthracene-9,10-diol is unique due to the presence of hydroxyl groups, which impart distinct chemical and physical properties. The tert-butyl group provides steric protection, enhancing the compound’s stability and making it suitable for various applications.
Propriétés
Numéro CAS |
64487-90-7 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
2-tert-butylanthracene-9,10-diol |
InChI |
InChI=1S/C18H18O2/c1-18(2,3)11-8-9-14-15(10-11)17(20)13-7-5-4-6-12(13)16(14)19/h4-10,19-20H,1-3H3 |
Clé InChI |
PICQFJWHWFSTBP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13137247.png)

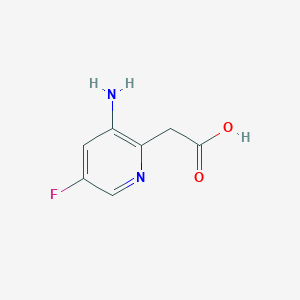
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
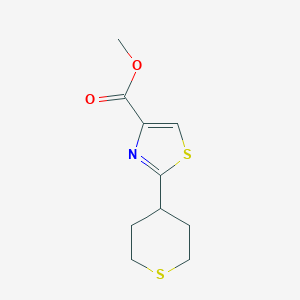




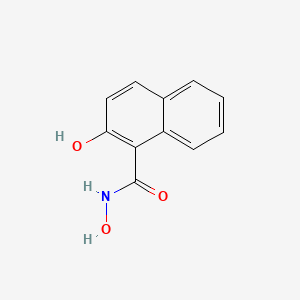

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
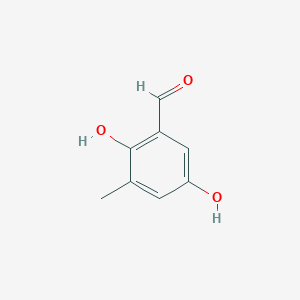
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)
